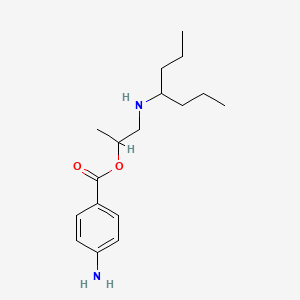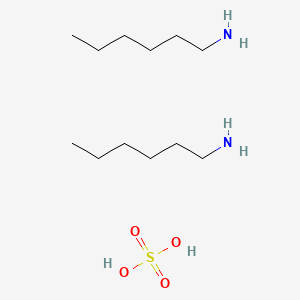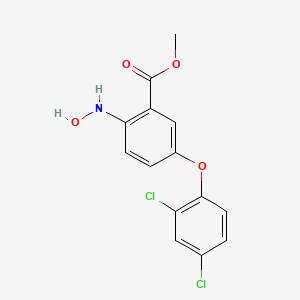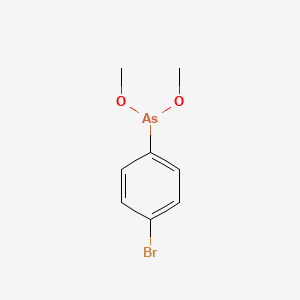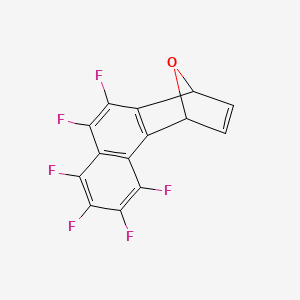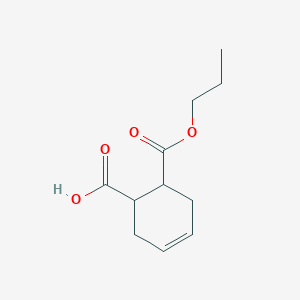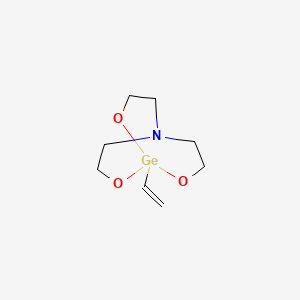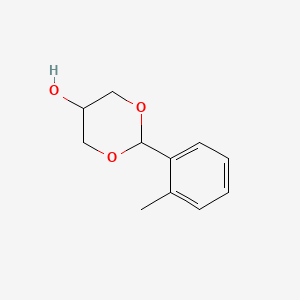
2-(2-Methylphenyl)-1,3-dioxan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)-1,3-dioxan-5-ol is an organic compound that belongs to the class of dioxanes It features a dioxane ring substituted with a 2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-1,3-dioxan-5-ol typically involves the reaction of 2-methylphenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxane ring.
Industrial Production Methods
Industrial production of this compound can be achieved using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylphenyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-(2-methylphenyl)-1,3-dioxan-5-one or 2-(2-methylphenyl)-1,3-dioxan-5-carboxylic acid.
Reduction: Formation of this compound or 2-(2-methylphenyl)-1,3-dioxane.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(2-Methylphenyl)-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylphenyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-dioxane: Similar structure but lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)-1,3-dioxane: Similar structure with the methyl group in the para position.
2-(2-Chlorophenyl)-1,3-dioxane: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
2-(2-Methylphenyl)-1,3-dioxan-5-ol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different physical properties and interactions compared to its analogs.
Propiedades
Número CAS |
73987-51-6 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C11H14O3/c1-8-4-2-3-5-10(8)11-13-6-9(12)7-14-11/h2-5,9,11-12H,6-7H2,1H3 |
Clave InChI |
NCMQNBRXQZBDML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2OCC(CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


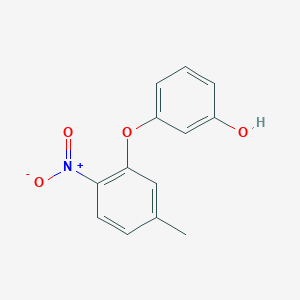
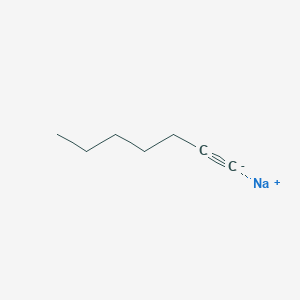
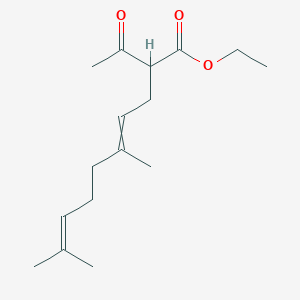
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)
